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For Researchers, Scientists, and Drug Development Professionals

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, stands as a

cornerstone in modern organic synthesis. Discovered by Steven M. Weinreb and Steven Nahm

in 1981, this versatile functional group has proven indispensable for the controlled synthesis of

ketones and aldehydes, circumventing the pervasive issue of over-addition often encountered

with more reactive acylating agents.[1][2] This technical guide provides an in-depth exploration

of the fundamental chemistry of Weinreb amides, including their preparation, unique reactivity,

and application in the synthesis of key carbonyl compounds. Detailed experimental protocols

and quantitative data are presented to facilitate practical application in research and

development settings.

The Weinreb Amide: Structure and Unparalleled
Reactivity
The defining feature of a Weinreb amide is the N-methoxy-N-methylamino moiety attached to a

carbonyl group. This unique structure is the key to its controlled reactivity.[3] When a Weinreb

amide reacts with an organometallic reagent, such as a Grignard or organolithium reagent, a

stable five-membered chelated tetrahedral intermediate is formed.[4] This chelation between

the metal cation, the carbonyl oxygen, and the N-methoxy oxygen prevents the collapse of the
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intermediate and subsequent addition of a second equivalent of the nucleophile.[5] Upon

aqueous workup, this stable intermediate readily hydrolyzes to afford the desired ketone in high

yield.[6] Similarly, reduction with hydride reagents leads to a stable hemiaminal intermediate

that, upon workup, furnishes an aldehyde, preventing over-reduction to the alcohol.[7]

This inherent stability and predictable reactivity make Weinreb amides ideal intermediates in

complex total syntheses and for the preparation of pharmaceutical building blocks, where

chemoselectivity and high yields are paramount.[2] They are generally stable compounds that

can be purified and stored before use.[3]

Synthesis of Weinreb Amides
Weinreb amides can be prepared from a variety of starting materials, most commonly

carboxylic acids and their derivatives. The choice of method often depends on the substrate's

functional group tolerance and the desired scale of the reaction.

From Carboxylic Acids
The direct conversion of carboxylic acids to Weinreb amides is a highly attractive and

frequently employed method. This transformation typically involves the use of a coupling agent

to activate the carboxylic acid.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids
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Carboxyli
c Acid

Coupling
Reagent

Base Solvent Time (h) Yield (%)
Referenc
e

3,4-

Dimethoxy

benzoic

Acid

PPh₃/I₂ iPr₂NEt CH₂Cl₂ 1 97 [8]

Benzoic

Acid
POCl₃ DIPEA CH₂Cl₂ - 87

N-Boc-L-

phenylalani

ne

BtMs/Et₃N

then

Me(MeO)N

H·HCl/Et₃N

Et₃N THF 24 95 [1]

4-

Pentenoic

Acid

(COCl)₂

then

Me(MeO)N

H·HCl

Pyridine CH₂Cl₂ 2 - [9]

Various

Aromatic

and

Aliphatic

Acids

PCl₃ - Toluene 0.5 High [10]

Nα-

protected

amino

acids

CPI-Cl DIPEA CH₂Cl₂ - Good [11]

Various

Carboxylic

Acids

CDMT NMM THF - High [12]

Experimental Protocol: Synthesis of N-methoxy-N-methyl-3,4-dimethoxybenzamide from 3,4-

Dimethoxybenzoic Acid using PPh₃/I₂[8]
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To a stirring solution of iodine (1.0 mmol) in dry dichloromethane (5 mL) at 0 °C, add

triphenylphosphine (1.0 mmol).

Flush the reaction mixture with nitrogen gas and allow it to stir at 0 °C for 5 minutes.

At this temperature, add 3,4-dimethoxybenzoic acid (1.0 mmol), followed by the dropwise

addition of N,N-diisopropylethylamine (2.5 mmol) and N,O-dimethylhydroxylamine

hydrochloride (1.0 mmol).

Slowly bring the reaction mixture to room temperature and allow it to stir for 1 hour.

Dilute the reaction mixture with water and extract with dichloromethane.

Dry the organic layer over anhydrous Na₂SO₄ and evaporate under reduced pressure.

Purify the crude product by column chromatography on silica gel (35% EtOAc in hexanes) to

afford the desired Weinreb amide.

From Acid Chlorides
The reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride is a

straightforward and often high-yielding method for Weinreb amide synthesis.[2]

Table 2: Synthesis of Weinreb Amides from Acid Chlorides

Acid
Chloride

Base Solvent
Temperatur
e

Yield (%) Reference

Benzoyl

Chloride
Pyridine CH₂Cl₂ 0 °C to rt >90

General

Protocol

Aliphatic Acid

Chlorides
Pyridine CH₂Cl₂ 0 °C to rt High [2]

Experimental Protocol: General Procedure for the Synthesis of a Weinreb Amide from an Acid

Chloride

Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane.
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Cool the solution to 0 °C and add pyridine (1.1 eq) or another suitable base.

Slowly add the acid chloride (1.0 eq) to the cooled solution.

Allow the reaction mixture to warm to room temperature and stir until completion (monitored

by TLC).

Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

The crude Weinreb amide can often be used without further purification, or it can be purified

by column chromatography or recrystallization.[13]

Application in Ketone Synthesis
The Weinreb ketone synthesis is a robust and widely used method for the preparation of

ketones from Weinreb amides and organometallic reagents.[14] The reaction's high functional

group tolerance makes it particularly valuable in the synthesis of complex molecules.[15]

Table 3: Synthesis of Ketones from Weinreb Amides
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Weinreb
Amide

Organomet
allic
Reagent

Solvent
Temperatur
e

Yield (%) Reference

N-methoxy-

N-

methylbenza

mide

3-

Fluorophenyl

magnesium

chloride

Toluene rt 95 [15]

N-methoxy-

N-methyl-

(indole-2-

carbonyl)ami

de

4-

Methylphenyl

magnesium

bromide

THF rt 92 [15]

N-methoxy-

N-methyl-(4-

cyanobenzoyl

)amide

Phenylmagne

sium bromide
THF rt 94 [15]

N-methoxy-

N-methyl-(4-

bromobenzoy

l)amide

4-

Methoxyphen

ylmagnesium

bromide

THF rt 91 [15]

Various

supported

Weinreb

amides

Ethylmagnesi

um bromide
THF - Good [16]

Experimental Protocol: Synthesis of 3-Fluorobenzophenone from N-methoxy-N-

methylbenzamide and 3-Fluorophenylmagnesium Bromide[15]

To a solution of N-methoxy-N-methylbenzamide (1.0 mmol) in toluene (5 mL), add 3-

fluorophenylmagnesium bromide (1.2 mmol, 1.0 M solution in THF) dropwise at room

temperature.

Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).
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Quench the reaction with a saturated aqueous solution of NH₄Cl.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the residue by flash column chromatography to afford the desired ketone.

Application in Aldehyde Synthesis
The reduction of Weinreb amides to aldehydes is another key application of this versatile

functional group. Common reducing agents include lithium aluminum hydride (LiAlH₄) and

diisobutylaluminum hydride (DIBAL-H).[14] The reaction proceeds via a stable hemiaminal

intermediate, which upon acidic workup, yields the aldehyde, thus preventing over-reduction to

the corresponding alcohol.[7][17]

Table 4: Synthesis of Aldehydes from Weinreb Amides
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Weinreb
Amide

Reducing
Agent

Solvent
Temperatur
e

Yield (%) Reference

N-methoxy-

N-methyl-(4-

nitro)benzami

de

Cp₂Zr(H)Cl THF rt 99 [18]

N-methoxy-

N-methyl-(4-

cyano)benza

mide

Cp₂Zr(H)Cl THF rt 99 [18]

N-methoxy-

N-methyl-(4-

ester)benzam

ide

Cp₂Zr(H)Cl THF rt 99 [18]

N-tert-butoxy-

N-methyl

amides

DIBAL-H - - up to 97 [19]

Various

supported

Weinreb

amides

LiAlH₄ THF 0 °C Good [16]

Various

Weinreb

amides

MgAB - ambient Good [7]

Experimental Protocol: General Procedure for the Reduction of a Weinreb Amide to an

Aldehyde using LiAlH₄[16]

Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool the solution to 0 °C.

Slowly add a solution of LiAlH₄ (1.0-1.5 eq) in THF to the cooled solution.
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Stir the reaction at 0 °C for 30 minutes to 1 hour, or until the reaction is complete (monitored

by TLC).

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and

water (Fieser workup).

Filter the resulting precipitate and wash it with THF or ethyl acetate.

Concentrate the filtrate under reduced pressure.

The crude aldehyde can be purified by column chromatography.

Reaction Mechanisms and Workflows
To visually represent the core transformations in Weinreb amide chemistry, the following

diagrams illustrate the key mechanistic steps and experimental workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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